molecular formula C10H26O5Si2 B099863 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane CAS No. 18001-60-0

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

Cat. No.: B099863
CAS No.: 18001-60-0
M. Wt: 282.48 g/mol
InChI Key: OPHLEQJKSDAYRR-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane: is an organosilicon compound with the molecular formula C10H26O5Si2 . It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial applications .

Mechanism of Action

Target of Action

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a hydrosiloxane derivative . It is primarily used as a reducing agent and an intermediate for the preparation of organopolysiloxanes . The primary targets of this compound are organic molecules that require reduction or conversion into organopolysiloxanes .

Mode of Action

The compound acts as a mild reducing agent . It donates hydride ions to the target molecules, facilitating their reduction . This reduction process can lead to the synthesis of various organic compounds, including alkyl halides from aldehydes and epoxides .

Biochemical Pathways

It is known to be involved in the synthesis of alkyl halides from aldehydes and epoxides . It also plays a role in the selective semihydrogenation of acetylenes to olefins .

Pharmacokinetics

It is known to be a volatile liquid with a boiling point of 71°c . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.

Result of Action

The result of the action of this compound is the reduction of target molecules and the synthesis of various organic compounds . This includes the production of alkyl halides from aldehydes and epoxides, and the selective semihydrogenation of acetylenes to olefins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable towards air and moisture . Safety data suggests that it should be kept away from heat, open flames, and sparks . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane can be synthesized through the reaction of 1,3-dimethyldisiloxane with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to remove any unreacted ethanol and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Comparison with Similar Compounds

  • 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
  • 1,1,3,3-Tetraethoxy-1,3-diphenyldisiloxane
  • 1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane

Comparison: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is unique due to its specific ethoxy groups and dimethyl structure, which provide distinct reactivity and properties compared to other similar compounds. For instance, the presence of ethoxy groups makes it more susceptible to hydrolysis compared to methoxy-substituted analogs .

Properties

IUPAC Name

[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHLEQJKSDAYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(OCC)O[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170897
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18001-60-0
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18001-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of TEDMDS influence the properties of the resulting silica membranes for hydrogen separation?

A1: The research highlights that TEDMDS-derived silica membranes exhibit a looser, more amorphous structure compared to membranes derived from the more commonly used precursor, tetraethyl orthosilicate (TEOS) []. This difference in structure is attributed to the presence of the Si-O-Si bond in TEDMDS, which influences the hydrolysis and condensation reactions during membrane formation. The looser structure contributes to higher hydrogen permeance, a crucial factor for efficient hydrogen separation.

Q2: What makes TEDMDS-derived silica membranes potentially advantageous for applications in humid environments?

A2: The study demonstrates that TEDMDS-derived silica films maintain consistent water contact angles even after prolonged exposure to humid conditions (60% RH, 40°C for 35 days) []. This suggests a hydrophobic property, likely attributed to the methyl groups present in TEDMDS. This inherent hydrophobicity could be beneficial for membrane stability and performance in applications where exposure to moisture is unavoidable.

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